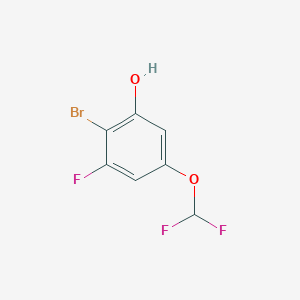

4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene

Descripción general

Descripción

4-Bromo-2-cyclopropylmethoxy-1-nitro-benzene (BCPNB) is a compound that has been the subject of research in the scientific community for many years. It is a nitrobenzene derivative that has a wide range of applications in the laboratory, including synthesis and research.

Aplicaciones Científicas De Investigación

Gas Chromatography Separation of Isomers

A study by Jiang Qin (2005) introduced a gas chromatography (GC) method for the separation and determination of position isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene. The study compared the separation effects of four different stationary phase capillary columns, finding the best resolution with a nonpolarity column.

Halogenation of Polyalkylbenzenes

Research by P. Bovonsombat and E. Mcnelis (1993) focused on ring halogenations of polyalkylbenzenes using 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) with catalytic quantities of p-toluenesulfonic acid. This study provides insight into the synthesis of mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene.

Substituent Effects in Thiophen Derivatives

The study by D. Spinelli, G. Guanti, and C. Dell'erba (1972) investigated the transmission of substituent effects in systems with bonds of different orders, specifically examining 3-bromo-2-nitro-4-X-thiophens and 3-bromo-4-nitro-2-X-thiophens with sodium benzenethiolate in methanol.

Spectrophotometric Determination of Anionic Surfactants

A method for the spectrophotometric determination of anionic surfactants in river waters using derivatives of 1-(benzyl)-4-(4-diethylaminophenylazo)pyridinium bromide, including nitro and bromo derivatives, was developed by K. Higuchi et al. (1980). This research is significant for environmental analysis and monitoring.

Ozone-mediated Nitration of Chloro- and Bromo-benzenes

The study by Hitomi Suzuki and Tadashi Mori (1994) focused on the ozone-mediated nitration of chloro- and bromo-benzenes with nitrogen dioxide, yielding various nitro derivatives. This research contributes to understanding reaction mechanisms in organic chemistry.

Propiedades

IUPAC Name |

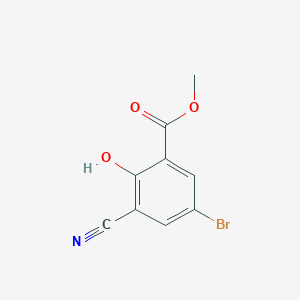

4-bromo-2-(cyclopropylmethoxy)-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-8-3-4-9(12(13)14)10(5-8)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFJZMQCHFSHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.